N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE
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Overview
Description
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom, a methoxy group, and a tert-butylbenzamide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with 4-tert-butylbenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield an aldehyde or carboxylic acid, while substitution of the bromine atom may result in a variety of new thiazole derivatives .
Scientific Research Applications
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-{7-BROMO-4-METHOXY-8H-INDENO[1,2-D][1,3]THIAZOL-2-YL}-4-TERT-BUTYLBENZAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21BrN2O2S |
---|---|
Molecular Weight |
457.4g/mol |
IUPAC Name |
N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C22H21BrN2O2S/c1-22(2,3)13-7-5-12(6-8-13)20(26)25-21-24-19-17(28-21)11-14-15(23)9-10-16(27-4)18(14)19/h5-10H,11H2,1-4H3,(H,24,25,26) |
InChI Key |
FNLRKBJYLSZOJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=C(C=CC(=C43)OC)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC4=C(C=CC(=C43)OC)Br |
Origin of Product |
United States |
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